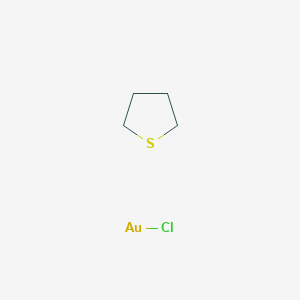
Chloro(tetrahydrothiophene)gold(i)
Descripción general
Descripción
Chloro(tetrahydrothiophene)gold(i) is a coordination complex of gold. It is known for its linear coordination geometry, which is typical of many gold(i) compounds. This compound is often used as an entry point to gold chemistry due to the labile nature of the tetrahydrothiophene ligand, which can be readily substituted with other stronger ligands .
Mecanismo De Acción
Target of Action
Chlorotetrahydrothiophenegold(I), abbreviated as (tht)AuCl, is a coordination complex of gold
Mode of Action
The tetrahydrothiophene ligand in (tht)AuCl is labile and can be readily substituted with other stronger ligands This property allows (tht)AuCl to interact with its targets and induce changes
Action Environment
The action, efficacy, and stability of (tht)AuCl can be influenced by various environmental factors. For instance, the compound is somewhat less thermally labile compared to (Me2S)AuCl, but is still sensitive to temperature and light . The biological environment, including the presence of other molecules that can interact with (tht)AuCl, can also influence its action.
Análisis Bioquímico
Biochemical Properties
It is known that the tetrahydrothiophene ligand in Chlorotetrahydrothiophenegold(I) is labile and can be readily substituted with other stronger ligands . This suggests that Chlorotetrahydrothiophenegold(I) may interact with various enzymes, proteins, and other biomolecules, potentially influencing biochemical reactions.
Molecular Mechanism
It is known that the compound adopts a linear coordination geometry, which is typical of many gold(I) compounds
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Chloro(tetrahydrothiophene)gold(i) can be synthesized by the reduction of tetrachloroauric acid with tetrahydrothiophene. The reaction proceeds as follows :
HAuCl4+2SC4H8+H2O→AuCl(SC4H8)+OSC4H8+3HCl
The complex adopts a linear coordination geometry and crystallizes in the orthorhombic space group Pmc2₁ with specific lattice constants .
Industrial Production Methods
While specific industrial production methods for chloro(tetrahydrothiophene)gold(i) are not widely documented, the synthesis typically involves the same reduction process as described above. The reaction conditions are controlled to ensure the stability and purity of the product.
Análisis De Reacciones Químicas
Types of Reactions
Chloro(tetrahydrothiophene)gold(i) undergoes various types of reactions, including substitution reactions where the tetrahydrothiophene ligand is replaced by other ligands. It is also involved in catalytic reactions, particularly in organic synthesis .
Common Reagents and Conditions
Common reagents used in reactions with chloro(tetrahydrothiophene)gold(i) include stronger ligands that can displace the tetrahydrothiophene ligand. The reactions are typically carried out under controlled conditions to prevent decomposition, as the compound is sensitive to temperature and light .
Major Products
The major products formed from these reactions depend on the substituting ligands. For example, substituting with a phosphine ligand would yield a gold-phosphine complex.
Aplicaciones Científicas De Investigación
Chloro(tetrahydrothiophene)gold(i) has several applications in scientific research:
Biology and Medicine: Research is ongoing into its potential use in medicinal chemistry, particularly in the development of gold-based drugs.
Comparación Con Compuestos Similares
Similar Compounds
- Chloro(dimethyl sulfide)gold(i)
- Bromo(tetrahydrothiophene)gold(i)
- Iodo(tetrahydroselenophene)gold(i)
Uniqueness
Chloro(tetrahydrothiophene)gold(i) is unique due to its specific ligand, tetrahydrothiophene, which provides a balance between stability and reactivity. This makes it a versatile compound for various applications in gold chemistry .
Propiedades
IUPAC Name |
chlorogold;thiolane | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H8S.Au.ClH/c1-2-4-5-3-1;;/h1-4H2;;1H/q;+1;/p-1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UCGCVRKULHHWGA-UHFFFAOYSA-M | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCSC1.Cl[Au] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H8AuClS | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.59 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
39929-21-0 | |
| Record name | Chloro(tetrahydrothiophene)gold(I) | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4,7-Dibromo-3H-[1,2,3]triazolo[4,5-c]pyridine](/img/structure/B6315594.png)
![3-Iodo-6-(trifluoromethyl)imidazo[1,2-a]pyridine](/img/structure/B6315597.png)
![2-Amino-6-bromo-8-fluoro-[1,2,4]triazolo[1,5-a]pyridine](/img/structure/B6315599.png)







![4-bromo-N-ethyl-6-methyl-7-oxo-6,7-dihydro-1H-pyrrolo[2,3-c]pyridine-2-carboxamide](/img/structure/B6315691.png)



